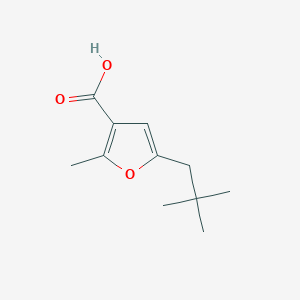

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid

CAS No.:

Cat. No.: VC17707392

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O3 |

|---|---|

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H16O3/c1-7-9(10(12)13)5-8(14-7)6-11(2,3)4/h5H,6H2,1-4H3,(H,12,13) |

| Standard InChI Key | UMAYWENMTXRWDT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(O1)CC(C)(C)C)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a furan ring, a five-membered aromatic heterocycle with one oxygen atom. Substituents at positions 2, 3, and 5 introduce distinct steric and electronic effects:

-

Position 2: A methyl group enhances electron density on the ring via its inductive effect.

-

Position 3: A carboxylic acid group introduces hydrogen-bonding capability and acidity (pKa ~4–5).

-

Position 5: A 2,2-dimethylpropyl (neopentyl) group contributes significant steric bulk, influencing reactivity and solubility.

The neopentyl group’s branched structure reduces conformational flexibility, making the compound a valuable model for studying steric effects in regioselective reactions.

Spectroscopic Characterization

Key spectroscopic features include:

-

H NMR: Methyl groups resonate at δ~2.2–2.3 ppm, while the carboxylic acid proton appears as a broad singlet near δ~12.8 ppm. Furan ring protons exhibit coupling constants () of ~3.5 Hz, characteristic of vicinal coupling in aromatic systems.

-

FT-IR: A strong C=O stretch at ~1700 cm confirms the carboxylic acid group, while furan ring vibrations appear at ~1500–1600 cm.

-

Mass Spectrometry: The molecular ion peak at m/z 196.24 corresponds to the molecular weight, with fragmentation patterns reflecting cleavage of the neopentyl group and decarboxylation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate synthetic strategies:

Friedel-Crafts Alkylation Followed by Oxidation

-

Alkylation: 2-Methylfuran undergoes Friedel-Crafts alkylation with 2,2-dimethylpropanol or its bromide derivative in the presence of a Lewis acid catalyst (e.g., AlCl). This step introduces the neopentyl group at the 5-position.

-

Oxidation: The intermediate is oxidized using KMnO or CrO under acidic conditions to convert a methyl or hydroxymethyl group at position 3 into a carboxylic acid.

Direct Carboxylation

A metalation approach employs LDA (lithium diisopropylamide) to deprotonate the furan ring at position 3, followed by quenching with CO to install the carboxylic acid group.

Industrial-Scale Manufacturing

Industrial protocols emphasize cost efficiency and scalability:

-

Catalyst Optimization: Zeolites or heterogeneous catalysts replace traditional Lewis acids to reduce waste.

-

Continuous Flow Systems: Reaction conditions (e.g., 160–240°C, 10–20 bar pressure) enhance yield and purity.

Chemical Reactivity and Functionalization

Esterification and Amidation

The carboxylic acid group undergoes facile esterification:

For example, reaction with methanol yields methyl 5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylate, a precursor for further derivatization.

| Reaction Conditions | Yield | Catalyst |

|---|---|---|

| Methanol, HSO, reflux | ~90% | Acid catalysis |

Electrophilic Aromatic Substitution

The furan ring participates in Friedel-Crafts acylation, though steric hindrance from the neopentyl group limits reactivity. Zeolite catalysts (e.g., H-MFI) improve regioselectivity, favoring substitution at the less hindered 4-position.

Hydrogenation and Decarboxylation

Under hydrogenation conditions (H, Ru/Co catalysts), the furan ring reduces to a tetrahydrofuran derivative. Concurrent decarboxylation occurs at elevated temperatures (>200°C), yielding 5-(2,2-dimethylpropyl)-2-methylfuran.

Industrial and Materials Applications

Polymer Synthesis

The compound serves as a monomer for furan-based polyesters. Copolymerization with ethylene glycol produces materials with enhanced thermal stability (T ~120°C).

Coordination Chemistry

Transition metal complexes (e.g., Cu(II), Fe(III)) exhibit catalytic activity in oxidation reactions. For example, a Cu(II) complex accelerates benzyl alcohol oxidation to benzaldehyde (TOF ~200 h).

Environmental and Regulatory Considerations

Biodegradability

The compound’s branched alkyl chain impedes microbial degradation, leading to persistence in aquatic systems (half-life >60 days).

Toxicity Profile

Acute toxicity studies in rodents (LD >2000 mg/kg) classify it as low-risk, though chronic exposure data remain limited.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume